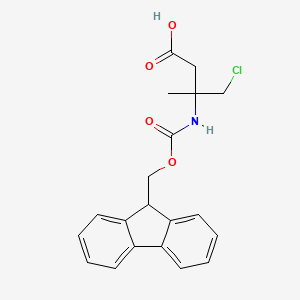

N-Fmoc-(+/-)-3-氨基-4-氯-3-甲基丁酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-Fmoc-(+/-)-3-amino-4-chloro-3-methylbutanoic acid is a derivative of amino acids that is not directly discussed in the provided papers. However, the papers do discuss related compounds that are used in the synthesis of peptide mimics and drug design. For instance, the synthesis of enantiomerically pure derivatives of 2-amino-4,4,4-trifluorobutanoic acid is in demand for its bioisostere properties of leucine in drug design . Another related compound is 2-(N-Fmoc)-3-(N-Boc-N-methoxy)-diaminopropanoic acid, which is used for the synthesis of neoglycopeptides that mimic O-linked glycopeptides .

Synthesis Analysis

The synthesis of related compounds involves the use of protective groups such as Fmoc (9-fluorenylmethoxycarbonyl) and Boc (t-butyloxycarbonyl) to protect the amino groups during the synthesis process. The paper on the asymmetric synthesis of (S)-2-amino-4,4,4-trifluorobutanoic acid describes a large-scale preparation method that uses a recyclable chiral auxiliary to form a Ni(II) complex with a glycine Schiff base, followed by alkylation and disassembly to produce the N-Fmoc derivative . The synthesis of 2-(N-Fmoc)-3-(N-Boc-N-methoxy)-diaminopropanoic acid starts from Boc-Ser-OH and achieves over 40% overall yield, demonstrating the efficiency of the Fmoc chemistry-based solid-phase peptide synthesis .

Molecular Structure Analysis

While the molecular structure of N-Fmoc-(+/-)-3-amino-4-chloro-3-methylbutanoic acid is not explicitly described in the papers, the structure of related compounds suggests that the presence of Fmoc and Boc groups provides steric hindrance and protection for the amino groups. The molecular structure of these compounds is designed to facilitate subsequent reactions, such as glycosylation in the case of neoglycopeptide mimics .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds include the formation of Schiff bases, alkylation reactions, and the use of protective groups that can be removed after the synthesis is complete. The Fmoc group, in particular, is used for its ability to be removed under mild basic conditions, which is a common step in solid-phase peptide synthesis . The resulting peptides can then undergo further reactions, such as glycosylation, to produce glycoconjugates .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-Fmoc-(+/-)-3-amino-4-chloro-3-methylbutanoic acid would likely be influenced by the presence of the Fmoc protective group, which is known to increase hydrophobicity and improve solubility in organic solvents. The related compounds discussed in the papers are synthesized and handled in a way that suggests they are stable under the conditions used for peptide synthesis and can be manipulated to produce a variety of peptide-based structures .

科学研究应用

全氟烷基酸的发育毒性

全氟烷基酸及其衍生物已被广泛研究其工业应用和潜在的发育毒性。虽然与N-Fmoc-(+/-)-3-氨基-4-氯-3-甲基丁酸无直接关联,但这项研究为理解化学相关化合物的毒理学特性提供了基础。Lau、Butenhoff和Rogers(2004年)全面概述了这些化合物固有的危害,强调了进一步研究以支持全氟有机化学品的风险评估的必要性(Lau, Butenhoff, & Rogers, 2004)。

肽药物中的杂质

肽的合成,可能包括N-Fmoc-(+/-)-3-氨基-4-氯-3-甲基丁酸作为构建块,在药物开发中至关重要。D'Hondt等人(2014年)讨论了肽药物中常见的与肽相关的杂质,强调了控制这些杂质对肽药物的疗效和安全性的重要性。这包括对SPPS相关杂质及其对药物发现和开发的影响的结构化概述(D'Hondt et al., 2014)。

人类黄素含氧酶的药理学意义

对人类黄素含氧酶(FMO)在药物代谢中的作用进行的研究,包括可能与N-Fmoc-(+/-)-3-氨基-4-氯-3-甲基丁酸类似的化合物,突显了药物相互作用的复杂性以及涉及的代谢途径。Cashman和Zhang(2006年)回顾了FMO的药理学和毒理学意义,详细说明了基因变异和等位基因变异如何影响药物代谢中的个体差异(Cashman & Zhang, 2006)。

从水中去除PFAS

全氟和多氟烷基物质(PFAS)的环境持久性和潜在毒性突显了开发有效去除策略的重要性。关于去除水中PFAS的吸附技术的研究提供了洞察环境修复工作的见解,这可能与管理废弃物和废水相关的复杂化学品的合成和使用有关,如N-Fmoc-(+/-)-3-氨基-4-氯-3-甲基丁酸。Gagliano等人(2019年)讨论了PFAS链长的作用、有机物对吸附的影响以及吸附剂再生中的挑战,提供了对当前方法的全面回顾(Gagliano et al., 2019)。

作用机制

The fluorenylmethoxycarbonyl (Fmoc) group is a base-labile protecting group used in organic synthesis . It is frequently used as a protecting group for amines, where the Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride . The Fmoc group is rapidly removed by base. Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

安全和危害

未来方向

The use of Fmoc-protected amino acids, including N-Fmoc-(+/-)-3-amino-4-chloro-3-methylbutanoic acid, in peptide synthesis is a growing field with potential for further development . The ability to control the morphologies resulting from self-assembly of Fmoc modified aliphatic single amino acids is a promising area of research .

属性

IUPAC Name |

4-chloro-3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbutanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20ClNO4/c1-20(12-21,10-18(23)24)22-19(25)26-11-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17H,10-12H2,1H3,(H,22,25)(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOAUVNOTPSLZIT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)O)(CCl)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20ClNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[1-(5-Ethylfuran-2-yl)-2,2-dimethylpropyl]prop-2-enamide](/img/structure/B2524742.png)

![3-(hydroxymethyl)-5-(2-methoxyethyl)-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2524744.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(4-fluorophenoxy)acetamide](/img/structure/B2524754.png)

![1-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-3-((tetrahydrofuran-2-yl)methyl)urea](/img/structure/B2524755.png)

![2-(3-Ethoxycarbonyl-4-oxo-[1,2]oxazolo[5,4-d]pyrimidin-5-yl)acetic acid](/img/structure/B2524758.png)